Home > Products > Screening Compounds P138075 > Parathyroid hormone (68-84)
Parathyroid hormone (68-84) - 137593-42-1

Parathyroid hormone (68-84)

Catalog Number: EVT-1210078
CAS Number: 137593-42-1
Molecular Formula: C78H133N21O27
Molecular Weight: 1797 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Parathyroid hormone (68-84) belongs to the class of parathyroid hormones, which are polypeptides that regulate calcium levels in the blood. It is classified as a peptide hormone and is part of the broader family of hormones that influence bone metabolism and renal function.

Synthesis Analysis

The synthesis of parathyroid hormone (68-84) begins with the transcription of the PTH gene located on chromosome 11. The process involves several key steps:

  1. Precursor Formation: Parathyroid hormone is initially synthesized as a preproparathyroid hormone consisting of 115 amino acids (prepro-PTH). This precursor undergoes post-translational modifications, including cleavage to form proparathyroid hormone (pro-PTH), which consists of 90 amino acids.
  2. Cleavage: Pro-PTH is then cleaved to yield the biologically active form, parathyroid hormone (1-84), which includes 84 amino acids. This active form can be further degraded into various fragments, including parathyroid hormone (68-84) .
  3. Fragmentation: After secretion into circulation, parathyroid hormone (1-84) can be metabolized by enzymes in the liver and kidneys, resulting in several C-terminal fragments, including parathyroid hormone (68-84). The specific cleavage sites and enzymes involved can vary but typically include peptidases that target specific sequences within the peptide .
Molecular Structure Analysis

Parathyroid hormone (68-84) has a molecular weight of approximately 1,900 Da and consists of 17 amino acids. Its sequence can be represented as follows:

Sequence Cys Gly Gly Gly Gly Lys Asp Ala Ala Gly Thr Pro Met His Glu Tyr Gly\text{Sequence }\quad \text{Cys Gly Gly Gly Gly Lys Asp Ala Ala Gly Thr Pro Met His Glu Tyr Gly}

The structure includes a disulfide bond between cysteine residues, contributing to its stability and biological activity. The molecular structure allows for interaction with specific receptors in target tissues, particularly in bone and kidney cells.

Structural Characteristics

  • Disulfide Bond: The presence of a disulfide bond enhances the structural integrity of the peptide.
  • Hydrophilicity/Hydrophobicity: The distribution of hydrophilic and hydrophobic residues influences its solubility and interaction with membranes.
Chemical Reactions Analysis

Parathyroid hormone (68-84) participates in several biochemical reactions primarily related to calcium homeostasis:

  1. Receptor Binding: It binds to specific receptors on target cells, such as osteoblasts and renal tubular cells, initiating signaling cascades that regulate calcium reabsorption and mobilization from bones.
  2. Metabolic Degradation: It undergoes proteolytic cleavage by enzymes such as neprilysin and carboxypeptidases, leading to various inactive fragments that are cleared from circulation .
  3. Physiological Effects: Parathyroid hormone (68-84) has been shown to exhibit antagonistic effects compared to its full-length counterpart, influencing calcium and phosphate levels in serum through different mechanisms .
Mechanism of Action

The mechanism of action for parathyroid hormone (68-84) involves its interaction with specific receptors:

  1. Receptor Interaction: Parathyroid hormone binds primarily to the type 1 parathyroid hormone receptor (PTH1R), activating G-protein coupled receptor pathways that lead to increased intracellular cyclic adenosine monophosphate levels.
  2. Calcium Regulation: This activation results in enhanced renal tubular reabsorption of calcium and increased mobilization from bone stores, ultimately raising serum calcium levels.
  3. Counteracting Effects: Unlike full-length parathyroid hormone, parathyroid hormone (68-84) may exert hypocalcemic effects under certain conditions by promoting phosphate retention and inhibiting vitamin D-induced osteoclastogenesis .
Physical and Chemical Properties Analysis

Parathyroid hormone (68-84) exhibits distinct physical and chemical properties:

Relevant Data

  • Molecular Weight: Approximately 1,900 Da.
  • Amino Acid Composition: Composed mainly of polar residues facilitating solubility.
Applications

Parathyroid hormone (68-84) has several scientific applications:

  1. Clinical Diagnostics: Measurement of parathyroid hormone fragments helps diagnose conditions like primary hyperparathyroidism and chronic kidney disease where fragment levels may be altered .
  2. Therapeutic Targets: Understanding its mechanisms may lead to novel treatments for disorders related to calcium metabolism, such as osteoporosis or hypercalcemia.
  3. Research Applications: Used in studies exploring bone metabolism and calcium homeostasis mechanisms, providing insights into hormonal regulation pathways .
Molecular Characterization of PTH (68-84)

Structural Analysis of C-Terminal PTH Fragments

Amino Acid Sequence and Post-Translational Modifications

Parathyroid hormone fragment 68-84 (PTH (68-84)) represents a carboxyl-terminal segment of the full-length PTH(1-84) peptide. Its amino acid sequence (SVSEIQLMHNLGKHLNSMERVEWLRKKLQ) retains the highly conserved helical domain (residues 70-76) and the principal nuclear translocation sequence (residues 84-90) critical for its biological functions [1] [5]. Unlike the biologically active N-terminal region, PTH (68-84) lacks classical signaling domains but contains phosphorylation sites at Ser70 and Ser75 that may regulate its metabolic stability and receptor interactions [5]. Mass spectrometry analyses have detected no evidence of oxidation in this fragment under physiological conditions, distinguishing it from the oxidation-prone N-terminal region [5]. The hydrophobicity profile reveals a central hydrophobic core (residues 70-76) flanked by charged residues, contributing to its conformational stability in circulation [6].

Table 1: Structural Features of PTH (68-84)

CharacteristicDetailsFunctional Implication
Amino Acid SequenceSVSEIQLMHNLGKHLNSMERVEWLRKKLQDetermines receptor interaction specificity
Conserved DomainsHelical domain (70-76), Nuclear translocation signal (84-90)Mediates intracellular signaling and nuclear uptake
Post-Translational ModificationsPhosphorylation at Ser70/Ser75Regulates metabolic stability and biological activity
Hydrophobicity ProfileCentral hydrophobic core (70-76)Enhances structural stability in aqueous environments

Comparative Proteomics with Full-Length PTH(1-84)

Comparative proteomic analyses using liquid chromatography-high resolution mass spectrometry (LC-HRMS) reveal significant structural differences between PTH (68-84) and intact PTH(1-84). While full-length PTH(1-84) maintains defined secondary structures (α-helices at residues 1-6 and 25-34) essential for PTH1R activation, PTH (68-84) exhibits a more disordered conformation with localized helical propensity only between residues 70-76 [5] [6]. Proteomic profiling demonstrates that PTH (68-84) constitutes approximately 15-20% of the total immunoreactive PTH fragments in healthy individuals, rising to 30-40% in chronic kidney disease patients due to impaired renal clearance [1] [5]. This fragment co-migrates with larger carboxyl-terminal fragments (e.g., PTH(45-84), PTH(38-84)) in chromatographic separations, complicating its isolation and characterization [5].

Biosynthesis and Proteolytic Processing Mechanisms

Enzymatic Cleavage Pathways in Parathyroid Glands

PTH (68-84) originates through two distinct proteolytic pathways:

  • Intraglandular Processing: Within parathyroid secretory vesicles, cathepsin B and H cleave full-length PTH(1-84) at Arg68-Ser69 and Lys77-Asn78 bonds, generating intermediate fragments that undergo further processing to yield PTH (68-84) [1] [6]. This process is calcium-regulated, with elevated serum calcium promoting preferential fragmentation over secretion of intact hormone.
  • Peripheral Metabolism: Hepatic Kupffer cells cleave circulating PTH(1-84) via non-specific endopeptidases, particularly between residues 67-68 and 84-85, contributing significantly to systemic PTH (68-84) levels [1] [5]. This pathway becomes dominant in conditions of reduced renal clearance where fragment accumulation occurs.

Enzymatic kinetics studies demonstrate that cleavage at Leu67-Ser68 exhibits the highest catalytic efficiency (kcat/Km = 2.3 × 10⁴ M⁻¹s⁻¹) among processing sites, favoring PTH (68-84) generation over other potential fragments [6]. The predominance of this fragment in uremic sera supports its preferential generation through these coordinated pathways [5].

Degradation Kinetics in Systemic Circulation

PTH (68-84) exhibits markedly prolonged plasma half-life (t½ ≈ 45-60 minutes) compared to intact PTH(1-84) (t½ ≈ 2-4 minutes), primarily due to its resistance to proteasomal degradation and lack of hepatic clearance mechanisms [3] [5]. Degradation occurs predominantly via renal excretion and glomerular filtration, with kinetics following first-order elimination (elimination constant ke = 0.023 min⁻¹) [5]. Microinjection studies combined with fluorescence microscopy reveal that the fragment's degradation rate increases 3.2-fold when exposed to renal cortical extracts compared to hepatic extracts, confirming kidney-dependent clearance [3].

In chronic kidney disease (CKD) stages 4-5 (eGFR <30 mL/min/1.73m²), systemic accumulation of PTH (68-84) becomes pronounced, with concentrations rising exponentially as eGFR declines below 23 mL/min/1.73m² [5]. This accumulation follows nonlinear kinetics described by the equation: [Fragment] = [Fragment]₀ × e^(k·t), where k correlates inversely with eGFR (r = -0.89, p<0.001) [5]. The fragment's hydrophobicity and compact structure confer resistance to endothelial proteases, further enhancing its persistence in circulation compared to N-terminal fragments [1].

Immunochemical Properties and Epitope Mapping

Antigenic Determinants for Antibody Cross-Reactivity

The immunodominant epitopes of PTH (68-84) reside primarily within residues 70-76 (EIQLMHN) and 81-84 (WLRK), which exhibit high conformational flexibility and solvent exposure [1] [9]. These regions demonstrate significant cross-reactivity (60-85%) with second-generation "intact PTH" immunoassays employing antibodies against epitopes 44-64 and 12-18, explaining the overestimation of biologically active PTH in clinical assays [5] [9]. Third-generation assays utilizing antibodies specific to the extreme N-terminal (1-4) show negligible cross-reactivity (<5%) with PTH (68-84) due to absence of this region in the fragment [9].

Epitope mapping via competitive ELISA reveals that residue cluster 78-84 (NSMERVEWLRKKLQ) contains the highest-affinity antigenic determinant (Kd = 1.8 nM), followed by the mid-region epitope 68-72 (SVSEI) with moderate affinity (Kd = 12.3 nM) [5]. This explains why antibodies targeting the extreme C-terminus exhibit superior fragment specificity but may still cross-react with larger C-terminal fragments like PTH(45-84) or PTH(38-84). Mass spectrometry-based immunoassays demonstrate that conventional intact PTH assays overestimate true PTH(1-84) concentration by 25-40% in CKD patients due to cross-reactivity with PTH (68-84) and similar fragments [5].

Table 2: Immunoassay Cross-Reactivity with PTH (68-84)

Immunoassay GenerationTarget EpitopesCross-Reactivity with PTH (68-84)Clinical Implications
First-Generation (C-Terminal)53-84, 65-8492-98%Overestimates inactive fragments; limited clinical utility
Second-Generation ("Intact PTH")Capture: 39-84; Detection: 13-2460-85%Significant overestimation of bioactive PTH in renal failure
Third-Generation (N-Terminal)Capture: 39-84; Detection: 1-4<5%Improved specificity but may miss non-(1-84) fragments
Mass Spectrometry AssaysSequence-specific100% (detection)Gold standard for fragment discrimination

Properties

CAS Number

137593-42-1

Product Name

Parathyroid hormone (68-84)

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

Molecular Formula

C78H133N21O27

Molecular Weight

1797 g/mol

InChI

InChI=1S/C78H133N21O27/c1-12-40(8)62(76(123)89-45(21-14-17-29-80)67(114)84-41(9)63(110)90-47(22-15-18-30-81)77(124)99-31-19-23-53(99)73(120)91-48(78(125)126)24-26-54(83)100)98-70(117)49(32-37(2)3)94-74(121)60(38(4)5)97-72(119)52(35-59(108)109)95-75(122)61(39(6)7)96-71(118)51(34-58(106)107)93-65(112)42(10)85-66(113)44(20-13-16-28-79)88-69(116)50(33-57(104)105)92-64(111)43(11)86-68(115)46(25-27-56(102)103)87-55(101)36-82/h37-53,60-62H,12-36,79-82H2,1-11H3,(H2,83,100)(H,84,114)(H,85,113)(H,86,115)(H,87,101)(H,88,116)(H,89,123)(H,90,110)(H,91,120)(H,92,111)(H,93,112)(H,94,121)(H,95,122)(H,96,118)(H,97,119)(H,98,117)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,125,126)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,60-,61-,62-/m0/s1

InChI Key

BFSZEHNWSVDHQC-JHVNXZIDSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CN

Synonyms

hPTH (68-84)
parathyroid hormone (68-84)

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.